molecular formula C16H26ClNO2 B4211867 N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride

N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride

Cat. No.: B4211867
M. Wt: 299.83 g/mol
InChI Key: MXMFENBQYJYLQV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride typically involves the reaction of 1,3-benzodioxole with appropriate amines under controlled conditions. One common method includes the use of N-methylation reactions, where the benzodioxole derivative is reacted with methylamine in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being crucial for successful reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-15(2,3)10-16(4,5)17-9-12-6-7-13-14(8-12)19-11-18-13;/h6-8,17H,9-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMFENBQYJYLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride
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N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride
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N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride
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N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride
Reactant of Route 5
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N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride
Reactant of Route 6
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N-(1,3-benzodioxol-5-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride

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